![molecular formula C7H14N2 B15053040 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
3-Ethyl-3,6-diazabicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This method provides a convenient route to the desired bicyclic structure without the need for complex starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photocatalytic Minisci-like conditions has been explored to introduce various functional groups at the bridgehead position, enhancing the compound’s versatility for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3,6-diazabicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms within the bicyclic structure.
Substitution: Various substitution reactions can be performed to introduce different substituents at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other nitrogen-containing derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
3-Ethyl-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as opioid receptors. The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and resulting in various physiological effects . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane include other diazabicycloheptanes, such as:
- 3,6-Diazabicyclo[3.1.1]heptane
- 6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Uniqueness
What sets this compound apart from its analogs is the presence of the ethyl group at the 3-position. This modification can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-ethyl-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H14N2/c1-2-9-4-6-3-7(5-9)8-6/h6-8H,2-5H2,1H3 |
Clave InChI |
XPHVDWZJUKRWNB-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2CC(C1)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


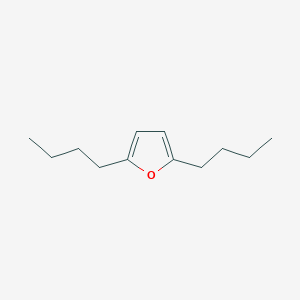
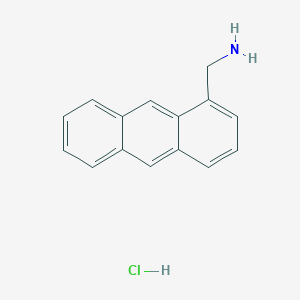
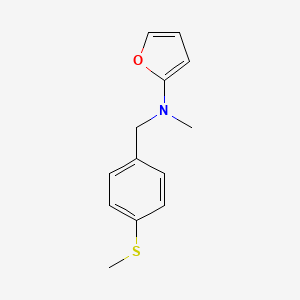
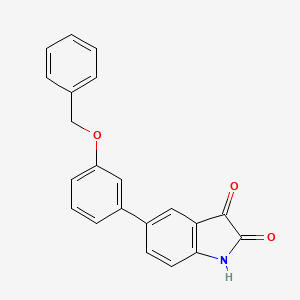
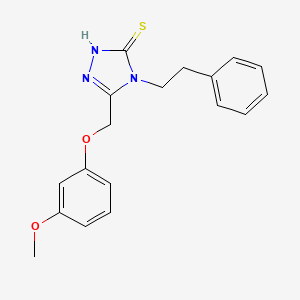
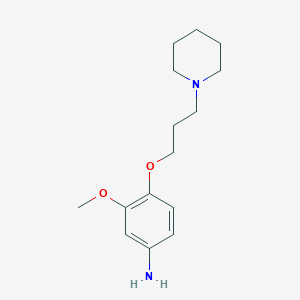
amine](/img/structure/B15053012.png)

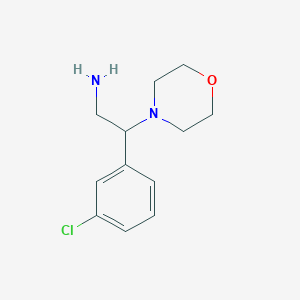


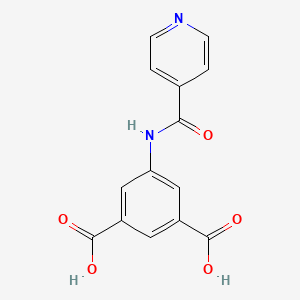
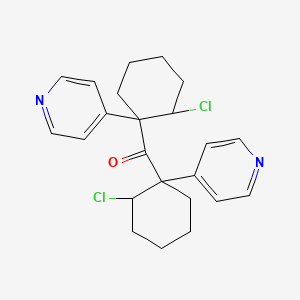
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)
